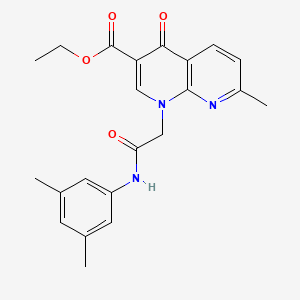

Ethyl 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Description

Ethyl 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a derivative of the 1,8-naphthyridine scaffold, a bicyclic heteroaromatic system with established pharmacological relevance. This compound features a 7-methyl group at position 7, a 4-oxo-1,4-dihydro moiety, and a carboxylate ester at position 3. The substitution at position 1 includes a 2-((3,5-dimethylphenyl)amino)-2-oxoethyl group, introducing both amide and aromatic functionalities. Such structural features are often associated with modulation of biological activity, solubility, and metabolic stability .

The 1,8-naphthyridine core is analogous to quinolones and has been explored for antimicrobial, anticancer, and kinase inhibitory activities.

Properties

IUPAC Name |

ethyl 1-[2-(3,5-dimethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-5-29-22(28)18-11-25(21-17(20(18)27)7-6-15(4)23-21)12-19(26)24-16-9-13(2)8-14(3)10-16/h6-11H,5,12H2,1-4H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBBOMNAZSNDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC(=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (referred to as compound A) is a naphthyridine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by the following structural features:

- Molecular Formula : C19H22N2O4

- Molecular Weight : 342.39 g/mol

- CAS Number : Not specifically listed but falls under the broader category of naphthyridine derivatives.

Antimicrobial Properties

Research has shown that naphthyridine derivatives exhibit significant antimicrobial activity. Compound A has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it possesses inhibitory effects on bacterial growth due to its ability to interfere with DNA gyrase, an enzyme critical for bacterial DNA replication.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings indicate that compound A may be a potential candidate for the development of new antimicrobial agents.

Anticancer Activity

Compound A has also demonstrated promising anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study: Breast Cancer Cell Line MCF-7

- IC50 Value : 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis through the intrinsic pathway involving mitochondrial dysfunction.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, compound A exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of compound A can be attributed to several mechanisms:

- DNA Gyrase Inhibition : Similar to other naphthyridines, it interferes with bacterial DNA replication.

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

- Cytokine Modulation : Suppression of inflammatory mediators in immune cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the 1,8-Naphthyridine Core

The structural diversity of 1,8-naphthyridine derivatives primarily arises from substitutions at positions 1, 3, and 4. Key comparisons include:

- Position 1: The target compound’s 2-((3,5-dimethylphenyl)amino)-2-oxoethyl group introduces hydrogen-bonding capacity (amide NH and C=O) and steric bulk compared to the ethyl group in Compound 2 . This may enhance receptor binding but reduce solubility.

- Position 3: The ethyl carboxylate in the target compound vs. carboxamide in Compound 67 affects polarity.

Physicochemical Properties and Bioavailability

Using parameters from Veber et al. (2002) , key comparisons include:

- The target compound’s higher rotatable bond count (6 vs. 3 in Compound 2) and intermediate polar surface area (~110 Ų) suggest reduced oral bioavailability compared to simpler derivatives but better permeability than carboxamide analogs like Compound 67 .

Pharmacological Profiles

- Target Compound : The ester group may confer prodrug characteristics, with hydrolysis in vivo generating the carboxylic acid, enhancing water solubility. The 3,5-dimethylphenyl moiety could target hydrophobic binding pockets in enzymes or receptors .

- Compound 2 : Lacks the amide group, likely reducing target specificity but improving metabolic stability.

- Compound 67 : The adamantyl-carboxamide structure may enhance CNS penetration due to increased lipophilicity, but rotatable bonds limit bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.